N,N-Dimethyl-D-glucamine Hydrochloride

Description

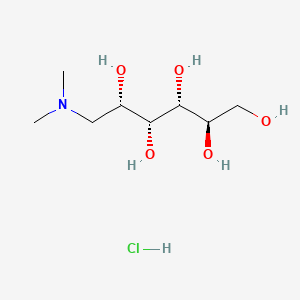

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H20ClNO5 |

|---|---|

Molecular Weight |

245.70 g/mol |

IUPAC Name |

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol;hydrochloride |

InChI |

InChI=1S/C8H19NO5.ClH/c1-9(2)3-5(11)7(13)8(14)6(12)4-10;/h5-8,10-14H,3-4H2,1-2H3;1H/t5-,6+,7+,8+;/m0./s1 |

InChI Key |

LQHDEGQXAYWMIZ-ANJNCBFHSA-N |

Isomeric SMILES |

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |

Canonical SMILES |

CN(C)CC(C(C(C(CO)O)O)O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for N,n Dimethyl D Glucamine Hydrochloride

Foundational Synthetic Routes to Glucamine Derivatives

The synthesis of N,N-Dimethyl-D-glucamine Hydrochloride is built upon foundational methods developed for the derivatization of carbohydrates. These core reactions involve the introduction of nitrogen-containing functional groups onto a sugar backbone, followed by subsequent modifications to achieve the desired substitution pattern.

Amination Pathways of Carbohydrate Precursors

The initial and crucial step in synthesizing glucamine derivatives is the amination of a suitable carbohydrate precursor, typically D-glucose. This transformation converts the aldehyde group of the sugar into an amine functionality.

One prominent method is reductive amination , which involves the reaction of a carbonyl group (in this case, the aldehyde of D-glucose) with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of D-glucamine, D-glucose is reacted with ammonia. acs.org This process typically proceeds via an intermediate imine, which is then reduced to the primary amine, D-glucamine.

Alternative chemical amination strategies have also been developed. The Kochetkov reaction, which utilizes ammonium (B1175870) carbonate, and a modified approach by Likhoshertov using ammonium carbamate, serve as methods for the direct amination of carbohydrates. researchgate.net The efficiency and optimal conditions for these reactions are highly dependent on the specific carbohydrate substrate. researchgate.net For instance, factors like reaction temperature and the nature of the solvent can significantly influence the yield of the resulting glycosylamine. researchgate.net Microwave irradiation has been employed to accelerate these amination reactions. researchgate.net

The synthesis of amino sugars can also be understood from a biochemical perspective, where fructose-6-phosphate (B1210287) serves as a major precursor. youtube.com An amino transferase enzyme catalyzes the transfer of an amino group from glutamine to form glucosamine-6-phosphate, which is a key intermediate in various metabolic pathways. youtube.comconicet.gov.ar

N-Methylation Strategies of Glucamine and its Derivatives

Once D-glucamine is obtained, the next step towards N,N-Dimethyl-D-glucamine involves the introduction of methyl groups onto the nitrogen atom. This N-methylation can be achieved through various alkylation strategies.

A common laboratory and industrial approach is the reaction of D-glucamine or its N-methyl derivative with a methylating agent. researchgate.net Reagents such as iodomethane (B122720) or dimethyl sulfate (B86663) are frequently used for this purpose. researchgate.net The reaction is typically carried out in a suitable organic solvent, such as methanol (B129727), under controlled temperature conditions to prevent the formation of unwanted by-products. researchgate.net The progress of the methylation can be monitored using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). researchgate.net

Another strategy involves the use of dimethyl carbonate (DMC) as a methylating agent, which is considered a greener alternative to traditional alkyl halides. nih.gov This method often requires a catalyst, such as biogenic copper-zirconium bimetallic nanoparticles, and is performed under autoclave conditions at elevated temperatures. nih.gov

The Eschweiler–Clarke reaction is a specific method for the methylation of amines to form tertiary amines using formic acid and formaldehyde (B43269), representing another related pathway. wikipedia.org

Targeted Synthesis of this compound

The specific synthesis of this compound involves a direct and targeted pathway, often starting from the intermediate N-methyl-D-glucamine. This process encompasses the addition of the second methyl group and the subsequent formation of the hydrochloride salt.

Direct Alkylation Approaches

Direct alkylation is a straightforward method to introduce the final methyl group onto N-methyl-D-glucamine to yield N,N-Dimethyl-D-glucamine. This involves reacting N-methyl-D-glucamine with a suitable methylating agent. As in the initial methylation step, reagents like methyl iodide can be used. researchgate.netfluorine1.ru The reaction is typically performed in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. fluorine1.ru The base neutralizes the acidic byproduct generated during the reaction, driving it to completion.

| Reactant | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-methyl D-glucamine | 3-(perfluorooctyl)propyl iodide | K₂CO₃ | Acetonitrile | Boiling, 4h | fluorine1.ru |

| N-methyl D-glucamine | 3-(iso-perfluorononyl)propyl iodide | K₂CO₃ | Acetonitrile | Boiling, 4h | fluorine1.ru |

Note: The table presents conditions for the alkylation of N-methyl D-glucamine with longer-chain alkylating agents, illustrating the general methodology applicable for dimethylation.

Reductive Amination Protocols in D-Glucamine Derivatization

Reductive amination provides a highly efficient and common route for the synthesis of N,N-Dimethyl-D-glucamine from N-methyl-D-glucamine. wikipedia.org This one-pot reaction involves treating N-methyl-D-glucamine with formaldehyde in the presence of a reducing agent. google.comjustia.com

In this process, N-methyl-D-glucamine reacts with formaldehyde to form an unstable intermediate hydroxymethylamine, which then dehydrates to form a methyleneiminium ion. This iminium ion is subsequently reduced in situ to yield the tertiary amine, N,N-Dimethyl-D-glucamine. A common industrial approach utilizes catalytic hydrogenation for the reduction step. google.comjustia.com The reaction is carried out under hydrogen pressure in the presence of a metal catalyst, such as Raney nickel or other platinum, palladium, or nickel-based catalysts. wikipedia.orggoogle.comjustia.com

| Parameter | Range/Type | Reference |

|---|---|---|

| Starting Material | N-methyl-D-glucamine (aqueous solution) | google.com |

| Methyl Source | Formaldehyde (aqueous solution) | google.com |

| Catalyst | Metal hydrogenation catalyst (e.g., Raney nickel) | google.comjustia.com |

| Reducing Agent | Hydrogen (H₂) | google.com |

| Hydrogen Pressure | 10 - 200 bar | google.com |

| Temperature | 70 - 150 °C | google.com |

Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also widely used in reductive amination reactions, particularly in laboratory settings, as they can selectively reduce the imine intermediate in the presence of the initial aldehyde. masterorganicchemistry.com

Salt Formation Methodologies for Hydrochloride Derivates

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved through a straightforward acid-base reaction. The synthesized N,N-Dimethyl-D-glucamine, which is a tertiary amine and thus basic, is dissolved in a suitable anhydrous solvent, such as ethanol (B145695). researchgate.net

Anhydrous hydrochloric acid (HCl), either as a gas or as a concentrated solution in an appropriate solvent, is then slowly added to the solution of the amine. researchgate.netrsc.org The addition is carefully controlled to manage the reaction temperature. researchgate.net The this compound, being an ionic salt, is generally much less soluble in the organic solvent than its free base form and will precipitate out of the solution as a solid. researchgate.net If precipitation is not immediate, cooling the mixture can facilitate the crystallization of the final product. researchgate.net The resulting solid can then be collected by filtration, washed, and dried. rsc.org

Advanced Synthetic Techniques and Process Optimization

The synthesis of N,N-Dimethyl-D-glucamine, a valuable derivative of glucose, has evolved to incorporate advanced methodologies focused on improving efficiency, scalability, and sustainability. Process optimization has targeted key areas including catalytic systems, reactor technology, and the adoption of green chemistry principles.

Catalytic Hydrogenation Methods for N,N-Dimethyl-D-glucamine Formation

Catalytic hydrogenation is a cornerstone in the synthesis of N,N-Dimethyl-D-glucamine, typically achieved through the reductive amination of D-glucose with dimethylamine (B145610) or via the reductive methylation of N-methyl-D-glucamine. The choice of catalyst and reaction conditions significantly influences yield, selectivity, and process viability.

A prevalent method involves a two-step process where D-glucose is first reacted with an amine, followed by hydrogenation of the resulting imine/enamine or aminal intermediate. nih.gov Alternatively, a one-step process combines all reactants under hydrogen pressure. A notable one-step process for preparing an aqueous N,N-Dimethyl-D-glucamine solution involves metering an aqueous formaldehyde solution into an aqueous N-methyl-D-glucamine solution in the presence of a metal catalyst and hydrogen pressure ranging from 10 to 200 bar. justia.com This simultaneous formation of the N-methylglucamine/formaldehyde adduct and its continuous catalytic hydrogenation leads to an improved product. justia.com

Commonly employed catalysts include nickel- or cobalt-based systems, with Raney nickel being particularly preferred. justia.com The reaction is typically conducted at temperatures between 70 to 150°C and hydrogen pressures of 10 to 150 bar. google.com Studies on the synthesis of related N-alkyl glucamines have demonstrated high selectivity (97%) and conversion (92%) using Raney nickel at 85°C and 95 atm of hydrogen pressure. nih.gov Other catalytic systems, such as Ni-Cu/TiO2, have also been explored for the synthesis of N-methyl glucamine, a precursor to N,N-Dimethyl-D-glucamine. researchgate.net

The following table summarizes various catalytic hydrogenation methods for the formation of N-alkyl-D-glucamines, which are structurally related to N,N-Dimethyl-D-glucamine and whose synthesis pathways are analogous.

| Starting Materials | Catalyst | Temperature (°C) | Pressure (bar/atm) | Key Findings | Reference |

|---|---|---|---|---|---|

| N-methyl-D-glucamine, Formaldehyde | Raney Nickel | 70-150 | 10-150 | A one-step process where adduct formation and hydrogenation occur simultaneously. | justia.comgoogle.com |

| D-glucose, Methylamine (B109427) | Raney Nickel | 85 | 95 atm | Achieved 92% glucose conversion and 97% selectivity to N-methyl-D-glucamine. | nih.gov |

| D-glucose, Methylamine | Ni-Cu/TiO2 | 50-80 | - | Used in a sequential process involving adduct formation followed by hydrogenation. | researchgate.net |

| D-glucose, n-octylamine | Palladium complex on MgO-supported melamine-formaldehyde polymer | 60 | 15 bar | Yielded 57.6% of N-n-octyl-D-glucamine under optimized conditions. | mdpi.com |

Continuous Flow Reactor Systems for Enhanced Scalability

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. Continuous flow reactor systems provide superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents more safely. rsc.org

For the synthesis of N-alkyl-D-glucamines, a novel flow-batch protocol has been developed that increases efficiency and productivity. mdpi.com In this system, a solution of glucose and an N-alkylamine in methanol are mixed and pumped through a heated reactor coil (e.g., 20 mL coil at 80°C with a residence time of 90 minutes). mdpi.com The output stream can then be passed through packed-bed columns containing scavenger resins for in-line purification, eliminating the need for traditional workup procedures. mdpi.com This approach not only improves yield compared to batch processes but also enhances safety by minimizing exposure to toxic reagents like alkylamines. mdpi.com The precise control over parameters such as temperature, pressure, and residence time in a flow system allows for process optimization that is difficult to achieve in large-scale batch reactors. rsc.org This methodology is directly applicable to the large-scale synthesis of this compound, offering a pathway to enhanced manufacturing scalability.

Sustainable and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and green methodologies to minimize environmental impact. The synthesis of N,N-Dimethyl-D-glucamine is well-aligned with these principles, primarily because it originates from D-glucose, an inexpensive and abundant renewable resource. researchgate.net

Key green chemistry aspects in its synthesis include:

Renewable Feedstocks : The use of glucose, derived from biomass, as the primary starting material is a major advantage. researchgate.net

Catalyst Reusability : Heterogeneous catalysts like Raney nickel can be retained in the reactor after filtration and reused for subsequent batches. google.com This reduces waste and lowers production costs, which is a significant improvement over methods requiring stoichiometric reagents or single-use catalysts. google.com

Atom Economy : Reductive amination is an atom-economical process. In the ideal synthesis from glucose and dimethylamine, the primary byproduct is water.

Solvent Choice : While organic solvents like methanol are often used, syntheses are also performed in water, which is the most environmentally benign solvent. justia.com

Energy Efficiency : Process intensification, such as combining reaction and hydrogenation steps into a single-stage process, can lead to reduced energy consumption compared to multi-step procedures with intermediate isolation. justia.com

These approaches contribute to making the production of N,N-Dimethyl-D-glucamine and its derivatives more cost-effective and environmentally friendly. jcu.cz

Derivatization and Analogue Synthesis

The polyol structure and the tertiary amine group of N,N-Dimethyl-D-glucamine make it a versatile platform for the synthesis of various derivatives and analogues.

Synthesis of N,N-Dimethyl-N-alkyl-D-glucaminium Bromides and Other Quaternary Ammonium Salts

The tertiary amine functionality of N,N-Dimethyl-D-glucamine allows for its conversion into quaternary ammonium salts through alkylation, a process known as the Menschutkin reaction. This reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom on an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation with the halide as the counter-ion.

The synthesis of N,N-dialkyl-N-methyl-D-glucaminium bromides can be achieved by reacting an N-alkyl-N-methyl-D-glucamine with an appropriate alkyl bromide. For instance, N,N-didecyl-N-methyl-D-glucaminium bromide was synthesized by reacting N-decyl-N-methyl-D-glucamine with 1-bromodecane (B1670165) in isopropanol (B130326) at 70°C for 72 hours, achieving a yield of 83.4%. mdpi.com This methodology can be directly applied to N,N-Dimethyl-D-glucamine.

The general procedure for the synthesis of N,N-Dimethyl-N-alkyl-D-glucaminium bromides would involve:

Dissolving N,N-Dimethyl-D-glucamine in a suitable solvent, such as ethanol or isopropanol.

Adding the desired n-alkyl bromide (e.g., 1-bromodecane, 1-bromododecane).

Heating the reaction mixture under reflux for an extended period (e.g., 24-72 hours) to ensure complete reaction. mdpi.com

Removing the solvent under reduced pressure to yield the crude quaternary ammonium salt.

Purification of the product, which may involve precipitation and washing with a non-polar solvent like hexane.

This reaction creates amphiphilic molecules with a hydrophilic polyol head group and one or more hydrophobic alkyl chains, making them of interest as surfactants and antimicrobial agents.

Functionalization of Hydroxyl Groups

The polyhydroxylated nature of N,N-Dimethyl-D-glucamine presents a significant challenge in regioselective functionalization. The selective modification of one or more hydroxyl groups in the presence of others is crucial for the synthesis of complex derivatives and for its application in various fields. Strategies for achieving such selectivity often rely on the differential reactivity of the primary versus secondary hydroxyl groups and the use of protecting groups.

The primary hydroxyl group at the C-6 position is generally more sterically accessible and nucleophilic than the secondary hydroxyl groups at the C-2, C-3, C-4, and C-5 positions. This inherent reactivity difference can be exploited for selective reactions such as esterification, etherification, and oxidation under carefully controlled conditions.

Protecting group chemistry is a cornerstone for the selective functionalization of polyols like N,N-Dimethyl-D-glucamine. A variety of protecting groups can be employed to temporarily block the reactivity of one or more hydroxyl groups while transformations are carried out at other positions. The choice of protecting group is critical and depends on its stability under the reaction conditions for subsequent steps and the ease of its selective removal.

Common strategies for the regioselective protection of hydroxyl groups in carbohydrate derivatives, which can be extrapolated to N,N-Dimethyl-D-glucamine, include:

Acetal and Ketal Formation: Cyclic acetals and ketals are frequently used to protect vicinal diols. For instance, isopropylidene groups (acetonides) can protect the C-4 and C-6 hydroxyls, or cis-diols.

Silyl (B83357) Ethers: Bulky silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), can selectively protect the primary C-6 hydroxyl group due to steric hindrance.

Acyl and Benzoyl Esters: Esterification can be controlled to favor the more reactive primary hydroxyl group. The use of bulky acylating agents can enhance this selectivity.

Benzyl (B1604629) Ethers: Benzyl ethers are stable protecting groups that can be removed by hydrogenolysis. Regioselective benzylation can be achieved under specific conditions.

The selective deprotection of these groups is equally important and allows for the sequential functionalization of the different hydroxyl positions. For example, the acid lability of silyl ethers and acetals allows for their removal under conditions that may leave other protecting groups, such as benzyl ethers, intact.

While specific literature detailing the comprehensive regioselective functionalization of N,N-Dimethyl-D-glucamine's hydroxyl groups is limited, the principles established in carbohydrate chemistry provide a robust framework for such synthetic endeavors. The presence of the N,N-dimethylamino group may influence the reactivity of the adjacent C-2 hydroxyl group through intramolecular interactions, a factor that would need to be considered in the design of synthetic strategies.

Table 1: Common Protecting Group Strategies for Hydroxyl Groups in Polyols

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Selectivity |

| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst | Mild acid (e.g., acetic acid in water) | Typically protects 1,2- or 1,3-cis-diols |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole (B134444) or other base | Fluoride sources (e.g., TBAF), acid | High selectivity for primary hydroxyls |

| Acetyl (Ac) | Acetic anhydride, pyridine (B92270) or other base | Mild base (e.g., NaOMe in MeOH), acid | Generally less selective, but can be controlled |

| Benzoyl (Bz) | Benzoyl chloride, pyridine | Stronger base (e.g., NaOH) | Often favors primary hydroxyls |

| Benzyl (Bn) | Benzyl bromide, strong base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Generally low selectivity without specific directing groups |

Chiral Auxiliaries and Enantioselective Synthesis Strategies Employing Glucamine Backbones

The inherent chirality of the glucamine backbone, derived from D-glucose, makes it an attractive scaffold for the development of chiral auxiliaries and ligands for asymmetric synthesis. rsc.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can ideally be recycled.

While there is a substantial body of research on the use of D-glucosamine and its derivatives as chiral auxiliaries and ligands in a variety of enantioselective reactions, the specific application of N,N-Dimethyl-D-glucamine in this context is not well-documented in the available literature. rsc.orgresearchgate.net However, the principles and successful applications of the broader glucamine family provide a strong indication of its potential.

D-glucosamine-derived chiral catalysts have been successfully employed in a range of asymmetric reactions, including: researchgate.net

Palladium-catalyzed asymmetric allylic alkylation: Chiral phosphinite-nitrogen ligands synthesized from D-glucosamine have been shown to induce high levels of enantiomeric excess (up to 96% ee). researchgate.net

Copper-catalyzed enantioselective conjugate addition: Chiral phosphate-pyridine ligands derived from D-glucosamine have been used for the addition of diethylzinc (B1219324) to chalcones with high yields and enantioselectivities. researchgate.net

Asymmetric aldol (B89426) reactions: Glucosamine-derived prolinamides have been developed as organocatalysts for asymmetric aldol reactions in water. researchgate.net

Asymmetric Michael additions: Sugar-based prolinamides derived from glucosamine (B1671600) have been used as organocatalysts for the asymmetric Michael addition of cyclohexanones to nitroolefins. researchgate.net

The success of these D-glucosamine-based systems stems from the rigid and well-defined stereochemical environment provided by the pyranose-like ring structure. The multiple stereocenters and functional groups on the glucamine backbone allow for the creation of a chiral pocket that can effectively differentiate between the two enantiotopic faces of a prochiral substrate or transition state.

The synthesis of chiral ligands from the glucamine backbone often involves the functionalization of the amino group and one or more of the hydroxyl groups. For instance, the amino group can be converted into an amide, a sulfonamide, or used to form a part of a heterocyclic ring system, while a hydroxyl group can be transformed into a phosphinite, a phosphate, or an ether linked to another coordinating group. This modularity allows for the fine-tuning of the steric and electronic properties of the resulting ligand to optimize its performance in a specific catalytic reaction. acs.org

Although direct examples of N,N-Dimethyl-D-glucamine as a chiral auxiliary are not readily found, its structure suggests potential. The tertiary amino group could act as a Lewis basic site or a coordinating group in a metal complex. The hydroxyl groups offer multiple points for modification to build more complex ligand structures. The increased steric bulk of the N,N-dimethylamino group compared to the primary amine in glucosamine could potentially influence the stereochemical outcome of a reaction in a different manner, possibly leading to complementary selectivity. Further research would be needed to explore and establish the utility of N,N-Dimethyl-D-glucamine as a chiral auxiliary or ligand in enantioselective synthesis.

Table 2: Examples of Enantioselective Reactions Using D-Glucosamine-Derived Catalysts

| Reaction Type | Catalyst/Ligand Type | Substrates | Enantiomeric Excess (ee) |

| Pd-catalyzed Allylic Alkylation | Phosphinite-nitrogen ligand | Racemic 1,3-diphenyl-2-propenyl acetate (B1210297) and dimethyl malonate | Up to 96% |

| Cu-catalyzed Conjugate Addition | Phosphate-pyridine (P,N) ligand | Chalcones and diethylzinc | High |

| Asymmetric Aldol Reaction | Prolinamide organocatalyst | Various aldehydes and ketones | Not specified |

| Asymmetric Michael Addition | Sugar-based prolinamide organocatalyst | Cyclohexanones and nitroolefins | Up to 84:16 er |

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl D Glucamine Hydrochloride

Fundamental Reaction Types and Transformation Pathways

The chemical behavior of N,N-Dimethyl-D-glucamine is dictated by its primary and secondary alcohol functionalities, as well as its tertiary amine group. These sites allow for a variety of chemical transformations.

Oxidation and Reduction Reactions

The polyol structure of N,N-Dimethyl-D-glucamine presents multiple sites for oxidation. The primary hydroxyl group at the C-6 position and the secondary hydroxyl groups at C-2, C-3, C-4, and C-5 can be oxidized to aldehydes, ketones, or carboxylic acids, depending on the reagent and reaction conditions. Selective oxidation of a specific hydroxyl group typically requires the use of protecting groups for the other hydroxyls. For instance, palladium-catalyzed oxidation has been used for the site-selective oxidation of related amino sugars like N-acetyl-D-glucosamine (GlcNAc) to prepare rare sugars. nih.gov This method, followed by stereoselective reduction, allows for the inversion of stereocenters. nih.govacs.org

While the carbon skeleton of N,N-Dimethyl-D-glucamine is fully reduced, reduction reactions become relevant for its derivatives. For example, if one of the hydroxyl groups is oxidized to a ketone, it can be subsequently reduced back to an alcohol. The stereoselectivity of such a reduction is a key consideration. In studies on 3-keto-GlcNAc derivatives, reducing agents like L-Selectride were found to be effective for stereoselective reduction, although purification could be challenging. nih.govacs.org

The synthesis of N,N-Dimethyl-D-glucamine itself involves a reduction step. It is commonly prepared from N-methyl-D-glucamine and formaldehyde (B43269) via reductive amination. This process involves the formation of an intermediate adduct which is then hydrogenated in the presence of a metal catalyst, such as Raney nickel or another supported metal catalyst, under hydrogen pressure. justia.comgoogle.com

Nucleophilic Substitution Reactions

The hydroxyl groups of N,N-Dimethyl-D-glucamine are poor leaving groups. To undergo nucleophilic substitution, they must first be converted into better leaving groups, such as sulfonate esters (tosylates or mesylates). masterorganicchemistry.comkhanacademy.orgyoutube.com This conversion is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.comyoutube.com The reaction does not affect the stereochemistry at the carbon center. masterorganicchemistry.comkhanacademy.orgyoutube.com Once formed, these alkyl tosylates or mesylates are excellent substrates for SN2 reactions with a variety of nucleophiles, leading to inversion of configuration at the reaction center. nih.govacs.orgkhanacademy.org

This strategy is fundamental in carbohydrate chemistry for the selective inversion of stereocenters. For example, in the synthesis of allosamine from glucosamine (B1671600) derivatives, a key step involves the mesylation of a hydroxyl group followed by SN2 substitution with an acetate (B1210297) nucleophile. nih.gov

The tertiary amine in N,N-Dimethyl-D-glucamine can also act as a nucleophile. It can react with alkyl halides, such as 1-bromoalkanes, in an SN reaction to form quaternary ammonium (B1175870) salts, specifically N,N-Dimethyl-N-alkyl-D-glucaminium bromides. chemicalpapers.com

| Reactant | Reagent | Product | Reaction Type |

| N,N-Dimethyl-D-glucamine | 1-Bromoalkane | N,N-Dimethyl-N-alkyl-D-glucaminium bromide | Nucleophilic Substitution (Quaternization) |

| Glucosamine Derivative (with -OH) | Mesyl Chloride, then Acetate | Allosamine Derivative (inverted stereocenter) | Nucleophilic Substitution (SN2) |

| N-methyl-D-glucamine | Formaldehyde, H₂/Catalyst | N,N-Dimethyl-D-glucamine | Reductive Amination |

Amidation and Esterification Reactions

The multiple hydroxyl groups on N,N-Dimethyl-D-glucamine can readily undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). This reaction is a standard method for producing esters. Due to the presence of multiple hydroxyls, achieving selective esterification at a specific position requires the use of protecting groups or regioselective enzymatic or chemical methods.

Amidation reactions directly involving the tertiary amine of N,N-Dimethyl-D-glucamine are not possible as it lacks the necessary N-H bond. However, its precursor, N-methyl-D-glucamine, which is a secondary amine, can undergo acylation to form amides. fluorine1.ru For instance, N-methyl-D-glucamine can be selectively N-acylated with fatty acid esters or activated carboxylic acids (e.g., via mixed anhydrides) to produce fatty acid amide surfactants. fluorine1.rugoogle.com These reactions highlight the utility of glucamine derivatives in synthesizing amphiphilic molecules. The direct condensation of carboxylic acids and amines to form amides often requires high temperatures or the use of coupling agents to activate the carboxylic acid and overcome the formation of unreactive ammonium carboxylate salts. mdpi.comresearchgate.net

Reaction Mechanisms of Derivatization and Ring Closure

The linear structure of N,N-Dimethyl-D-glucamine, with its adjacent amino and hydroxyl groups at the C-1 and C-2 positions, makes it a precursor for various heterocyclic structures through intramolecular reactions.

Mechanisms of Oxazolidine (B1195125) Formation from Glucamine Analogues

Glucamine and its N-substituted analogues are 1-amino-2-alcohols, which are classic precursors for the synthesis of oxazolidine rings. Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen. wikipedia.org They are typically formed by the condensation reaction between a 1,2-amino alcohol and an aldehyde or a ketone. wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds in two main stages:

Iminium Ion Formation: The secondary or primary amine of a glucamine analogue reacts with the carbonyl group of an aldehyde or ketone to form a carbinolamine intermediate. Under slightly acidic conditions, this intermediate dehydrates to form a resonance-stabilized iminium ion.

Intramolecular Cyclization: The hydroxyl group at the C-2 position of the glucamine backbone then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the five-membered oxazolidine ring.

This reaction is reversible and prone to hydrolysis. wikipedia.org In the case of N,N-Dimethyl-D-glucamine, the tertiary amine cannot form an iminium ion in the same way. However, related N-acetylglucosamine derivatives can be converted into oxazolidinone-protected structures, which are valuable as both glycosyl donors and acceptors in oligosaccharide synthesis. researchgate.net The formation of a 2,3-oxazolidinone from an N-acetylglucosamine derivative, for example, involves the participation of the C-2 acetamido group and the C-3 hydroxyl group.

Stereochemical Control in Reaction Pathways

The stereochemistry of N,N-Dimethyl-D-glucamine, with its four chiral centers (C-2, C-3, C-4, and C-5), is a critical factor in its chemical transformations. The predefined stereochemistry of the starting material heavily influences the stereochemical outcome of its reactions.

A primary method for controlling stereochemistry is through SN2 reactions on activated hydroxyl groups. As mentioned previously, converting a hydroxyl group into a tosylate or mesylate allows for nucleophilic attack that proceeds with a predictable inversion of configuration (Walden inversion). nih.govacs.org This strategy is a cornerstone of carbohydrate chemistry for accessing rare sugars from more abundant ones. Research on glucosamine derivatives has shown that the choice of protecting groups on the amine and other hydroxyls can direct which position is most susceptible to substitution, thereby controlling which stereocenter is inverted. nih.gov

| Starting Material | Key Transformation | Product Stereochemistry | Controlling Factor |

| Isopropyl-α-GlcNAc | Oxidation (C3-OH to C=O) then Reduction | Stereoselective formation of allo-isomer | Choice of reducing agent and substrate's anomeric configuration |

| GlcNAc derivative | Mesylation (C3-OH) then SN2 with Acetate | Inversion of configuration at C-3 | SN2 mechanism |

| Glucosyl Donors | Glycosylation | α or β-glycoside | Neighboring group participation (e.g., C-2 protecting group), solvent, catalyst |

In glycosylation reactions involving glucamine derivatives, the nature of the protecting group at the C-2 position plays a crucial role in stereochemical control. A "participating" group, such as an N-acetyl or N-phthaloyl group, can form a cyclic intermediate (e.g., an oxazolinium ion) that blocks one face of the molecule, leading to the stereoselective formation of 1,2-trans-glycosides. nih.gov Conversely, a "non-participating" group, like an azide (B81097) or a benzyl (B1604629) group, allows for a mixture of α and β products, the ratio of which can be influenced by other factors like the solvent and the promoter used. nih.gov The stereoselectivity of these reactions is often governed by a delicate balance of steric and electronic effects.

Interactions with Inorganic Species and Metal Ions

The chemical reactivity of N,N-Dimethyl-D-glucamine extends to its interactions with various inorganic species, most notably metal ions. As a polyhydroxy amine, it possesses multiple potential coordination sites—the nitrogen atom of the tertiary amine and the oxygen atoms of the hydroxyl groups. This structure allows it to act as a chelating agent, forming stable complexes with a variety of metal ions, particularly those of the transition series. The nature of these interactions, from the speed of complex formation to the mechanisms of ligand exchange and subsequent reactions of the metal complexes, is of significant scientific interest.

Complexation Kinetics and Equilibria with Transition Metals

Detailed kinetic and equilibrium studies specifically quantifying the complexation of N,N-Dimethyl-D-glucamine Hydrochloride with transition metals are not extensively reported in the scientific literature. However, the behavior of similar polyol and amino ligands allows for a general understanding of the principles that would govern these interactions. The formation of a metal complex, represented by the general equation M + L ⇌ ML, is characterized by its stability constant (K), which is a measure of the strength of the metal-ligand interaction.

The stability of transition metal complexes with ligands like N,N-Dimethyl-D-glucamine is influenced by several factors:

The nature of the metal ion: Factors such as the ionic radius, charge, and electron configuration of the transition metal ion play a crucial role. Generally, for a given ligand, the stability of the complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The chelate effect: As a multidentate ligand, N,N-Dimethyl-D-glucamine can form a five- or six-membered chelate ring with a metal ion, which is thermodynamically more stable than complexes formed with monodentate ligands.

pH of the solution: The pH of the medium is critical as it affects the protonation state of both the ligand and, in aqueous solutions, the metal aqua ion. Deprotonation of the hydroxyl groups at higher pH can enhance the coordinating ability of the ligand.

The kinetics of complex formation, or the rate at which the complex is formed, would be expected to be relatively fast, as is typical for many transition metal complexes. The rate would depend on factors such as the concentration of the reactants, temperature, and the presence of a catalyst.

Table 1: General Factors Influencing Complexation of Polyhydroxy Amines with Transition Metals

| Factor | Influence on Complex Stability and Kinetics |

| Metal Ion Properties | Higher charge density and favorable d-electron configuration generally lead to more stable complexes. |

| Ligand Structure | The presence of multiple donor atoms (N, O) allows for chelation, significantly increasing complex stability (chelate effect). |

| pH | Affects the protonation of the ligand's donor groups and the formation of metal hydroxo species, thereby influencing the effective concentrations of the reacting species. |

| Temperature | Affects both the rate of reaction and the position of the equilibrium. |

| Solvent | The coordinating ability of the solvent can influence the stability and kinetics of complex formation. |

Ligand Exchange Mechanisms in Coordination Chemistry

Associative Mechanism (A): The incoming ligand binds to the metal center to form an intermediate with a higher coordination number before the leaving group departs. This mechanism is more common for square planar complexes and some octahedral complexes with larger metal ions.

Dissociative Mechanism (D): The leaving group departs first, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This is a common mechanism for octahedral complexes.

Interchange Mechanism (I): The incoming ligand enters the coordination sphere as the leaving group is departing in a concerted process. This can have associative (Ia) or dissociative (Id) character, depending on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

The preferred mechanism for a hypothetical N,N-Dimethyl-D-glucamine-metal complex would depend on several factors, including the geometry of the complex (e.g., octahedral or square planar), the nature of the metal ion, the steric bulk of the ligands, and the reaction conditions. For instance, a coordinatively saturated octahedral complex would likely undergo ligand exchange via a dissociative or interchange mechanism.

Nitric Oxide-Forming Reactions in Metal-Ligand Systems

While direct studies on N,N-Dimethyl-D-glucamine are scarce, significant research has been conducted on the reactivity of metal complexes of its dithiocarbamate (B8719985) derivative, N-methyl-D-glucamine dithiocarbamate (MGD), particularly in the context of nitric oxide (NO) chemistry. The iron(II) complex of MGD, (MGD)2Fe2+, is a well-known spin trap used for the detection of NO via electron paramagnetic resonance (EPR) spectroscopy. solubilityofthings.comnih.gov

Interestingly, it has been demonstrated that the (MGD)2Fe2+ complex can react with nitrite (B80452) (NO2-) to generate nitric oxide. solubilityofthings.com This reaction is of considerable interest as it represents a potential source of NO from nitrite under physiological conditions.

The proposed mechanism for the formation of the NO-adduct, (MGD)2Fe2+•NO, from the reaction of (MGD)2Fe2+ with nitrite at pH 7.4 involves the following key steps solubilityofthings.com:

The reaction between the (MGD)2Fe2+ complex and nitrite leads to the production of the (MGD)2Fe2+•NO complex. solubilityofthings.com

Concurrently, the oxidized form of the iron complex, (MGD)3Fe3+, is formed. solubilityofthings.com

The rate of formation of the (MGD)2Fe2+•NO complex is dependent on the concentrations of Fe2+, MGD, H+, and nitrite. solubilityofthings.com

This reaction demonstrates that metal-ligand systems involving derivatives of N,N-Dimethyl-D-glucamine can actively participate in the chemistry of reactive nitrogen species. The ability of the iron complex to facilitate the conversion of nitrite to nitric oxide highlights the potential for these types of complexes to have significant biological and chemical implications.

Table 2: Key Findings on the Nitric Oxide-Forming Reaction of the Iron-N-methyl-D-glucamine Dithiocarbamate Complex with Nitrite

| Observation | Implication | Reference |

| Formation of (MGD)2Fe2+•NO complex from (MGD)2Fe2+ and nitrite at pH 7.4 | The complex can generate NO from nitrite under physiological conditions. | solubilityofthings.com |

| Concomitant formation of (MGD)3Fe3+ | The reaction involves a redox process where the iron center is oxidized. | solubilityofthings.com |

| Rate of NO-adduct formation is dependent on [Fe2+], [MGD], [H+], and [nitrite] | The reaction kinetics are complex and influenced by multiple factors. | solubilityofthings.com |

Coordination Chemistry and Ligand Design Principles

N,N-Dimethyl-D-glucamine Hydrochloride as a Ligand in Coordination Chemistry

This compound serves as a polydentate ligand, capable of coordinating to metal centers through its nitrogen atom and the oxygen atoms of its multiple hydroxyl groups. The protonated amine in the hydrochloride form can be deprotonated to facilitate coordination. The flexible polyol chain allows the ligand to adapt its conformation to suit the geometric preferences of different metal ions, leading to the formation of stable chelate rings.

The chelation of metal ions by N,N-Dimethyl-D-glucamine and its analogs, such as N-methyl-D-glucamine (NMDG), has been explored, particularly for p-block elements and transition metals. The polyol backbone provides multiple binding sites, leading to the formation of stable five- or six-membered chelate rings with metal ions.

Research has demonstrated the effectiveness of NMDG-functionalized materials in sequestering specific ions. For instance, resins and polymers incorporating NMDG have shown a high affinity for boric acid and arsenate. This is attributed to the formation of stable esters between the cis-diol units of the glucamine moiety and the target species. While direct studies on a wide array of metal centers with N,N-Dimethyl-D-glucamine are limited, the behavior of the closely related NMDG provides significant insights. Dithiocarbamate (B8719985) derivatives of NMDG have also been synthesized and shown to be effective chelating agents for heavy metals like cadmium, indicating the versatility of the glucamine backbone for designing ligands for specific metal targets.

Table 1: Examples of Metal Ion Chelation by Glucamine Derivatives

| Glucamine Derivative | Metal/Element Ion | Application |

|---|---|---|

| N-methyl-D-glucamine (NMDG) | Boron (as boric acid) | Removal from water |

| N-methyl-D-glucamine (NMDG) | Arsenic (as arsenate) | Remediation of contaminated water |

The design of metal complexes with glucamine-based ligands is guided by several key principles aimed at achieving specific structural and functional properties. These principles leverage the inherent characteristics of the glucamine scaffold.

Polydenticity and the Chelate Effect: The multiple hydroxyl groups and the amino group allow for multidentate coordination, leading to the formation of stable chelate rings. This "chelate effect" enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

Stereochemistry: The chiral nature of the D-glucamine backbone can be exploited to induce chirality in the resulting metal complexes. This is particularly relevant in the development of asymmetric catalysts and chiral recognition agents.

Functionalization: The glucamine molecule can be readily functionalized at the amino group or the hydroxyl groups to tune the ligand's electronic and steric properties. For example, alkylation of the amine, as in N,N-Dimethyl-D-glucamine, modifies its basicity and steric hindrance. Attaching other donor groups can create ligands with higher denticity and specificity for certain metal ions.

Solubility: The presence of numerous hydroxyl groups imparts high water solubility to the ligand and its metal complexes. This is a crucial property for applications in biological systems and aqueous-phase catalysis.

By systematically modifying the glucamine structure, it is possible to design ligands that form complexes with desired geometries, stabilities, and reactivities for a variety of applications.

Applications in Supramolecular Chemistry and Materials Assembly

The ability of N,N-Dimethyl-D-glucamine and related ligands to coordinate with metal ions makes them valuable building blocks in supramolecular chemistry for the construction of ordered, functional materials.

While the direct use of this compound as a primary building block for Metal-Organic Frameworks (MOFs) is not extensively documented, the functionalization of MOFs with glucamine moieties has proven to be a successful strategy. For instance, pre-synthesized MOFs with reactive sites can be post-synthetically modified with N-methyl-D-glucamine. This approach combines the high surface area and porosity of MOFs with the specific metal-binding properties of the glucamine ligand. Such functionalized MOFs have demonstrated enhanced capacity for the selective adsorption of ions like borate (B1201080) from aqueous solutions.

The self-assembly of metal ions and glucamine-based ligands can also lead to the formation of discrete, cage-like supramolecular structures. The directionality of the coordination bonds and the specific geometry of the ligand play a crucial role in dictating the final architecture of the cage. These cages can encapsulate guest molecules, leading to potential applications in areas such as drug delivery and molecular sensing.

Glucamine derivatives are instrumental in the bottom-up construction of more complex supramolecular architectures. Their ability to engage in both coordination bonds with metal ions and hydrogen bonding through their hydroxyl groups allows for the formation of extended networks. These interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. The chirality and multivalency of glucamine-based ligands can be used to program the formation of intricate and functional supramolecular systems.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. nih.gov

Density Functional Theory (DFT) is a computational method that uses the principles of quantum mechanics to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the most stable three-dimensional arrangements (conformations) of a molecule and to predict its spectroscopic properties. nih.gov

For a molecule like N,N-Dimethyl-D-glucamine Hydrochloride, with its flexible acyclic sugar chain, multiple conformations are possible due to the rotation around its single bonds. DFT calculations can be used to explore the potential energy surface of the molecule, identifying the low-energy conformers that are most likely to exist at a given temperature. chemrxiv.org This is achieved by systematically changing the dihedral angles of the rotatable bonds and calculating the energy for each geometry. The results of such an analysis can reveal the preferred spatial arrangement of the hydroxyl, amine, and alkyl groups.

Furthermore, DFT is a reliable tool for predicting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. chemrxiv.orgresearchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, a theoretical NMR spectrum can be generated. researchgate.net Comparing these predicted spectra with experimental data helps to confirm the molecular structure and its predominant conformation in solution. Time-dependent DFT (TD-DFT) can also be used to predict electronic absorption spectra (UV-Vis). researchgate.net

Below is a hypothetical table illustrating the kind of data that could be generated from DFT calculations for a stable conformer of this compound.

| Parameter | Calculated Value (Example) |

| Relative Energy | 0.00 kcal/mol (Global Minimum) |

| Dipole Moment | 5.8 D |

| 13C NMR Chemical Shift (C1) | 65.2 ppm |

| 1H NMR Chemical Shift (H1) | 3.75 ppm |

| Vibrational Frequency (O-H stretch) | 3450 cm-1 |

Note: The values in this table are illustrative and not based on actual experimental or calculated data for this compound.

Computational modeling is a key approach to understanding the step-by-step process of chemical reactions. mit.edu By using methods like DFT, researchers can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. nih.gov

For this compound, computational modeling could be used to investigate various reactions, such as its synthesis, degradation, or its interaction with other molecules. For instance, the mechanism of its formation from D-glucose could be modeled to understand the regioselectivity and stereoselectivity of the reaction. The calculations would involve optimizing the geometries of the reactants, products, and any transition states along the reaction coordinate. The calculated activation energies can provide insights into the reaction kinetics and help in optimizing reaction conditions.

A systematic investigation of reaction mechanisms using DFT can rationalize product selectivity and regioselectivity by disclosing the electronic properties, such as the highest occupied molecular orbital (HOMO) distribution and Natural Bond Orbital (NBO) charges, of the reacting species. u-szeged.hu

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scispace.com These simulations provide a detailed view of the dynamic behavior of a system, making them ideal for investigating intermolecular interactions.

In the context of this compound, MD simulations could be employed to study its behavior in an aqueous solution. By simulating the molecule surrounded by a large number of water molecules, one can observe the formation of hydrogen bonds between the hydroxyl groups of the glucamine moiety and water, as well as the ionic interactions of the hydrochloride group. This provides insights into its solubility and the structure of its hydration shell.

MD simulations are also valuable for studying the interaction of this compound with biological macromolecules, such as proteins or lipid bilayers. pharmaexcipients.com Such simulations can reveal the preferred binding modes, the key interacting residues, and the dynamics of the complex, which is crucial information in the early stages of drug design and for understanding the biological activity of the compound. scispace.comnih.gov

The following table lists typical parameters and outputs from an MD simulation study.

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | CHARMM, AMBER | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Represents the solvent molecules |

| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe molecular motions |

| Temperature | 300 K | Physiological temperature |

| Pressure | 1 atm | Standard atmospheric pressure |

| Output Analysis | ||

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure | |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a distance from a reference particle | |

| Hydrogen Bond Analysis | Quantifies the hydrogen bonding interactions |

Computational Design of Novel Glucamine-Based Molecules

Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. mit.edu Starting from a known scaffold like N,N-Dimethyl-D-glucamine, computational methods can be used to predict how chemical modifications will affect its properties. mdpi.com

For example, DFT calculations can be employed to assess the electronic and structural effects of adding different functional groups to the glucamine backbone. nih.govacs.org This allows for the in-silico screening of a large number of potential derivatives to identify candidates with enhanced activity, better solubility, or improved stability. researchgate.net Properties such as the molecule's reactivity, polarity, and interaction with a target receptor can be evaluated computationally before embarking on synthetic efforts. mdpi.com This approach, often part of computer-assisted drug design (CADD), significantly accelerates the discovery of new and improved molecules. nih.gov

Modeling Supramolecular Interactions and Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Computational modeling is an essential tool for understanding and predicting how molecules self-assemble into larger, ordered structures. nih.gov

For glucamine derivatives, which possess multiple hydrogen bond donors and acceptors, the potential for forming supramolecular assemblies is high. nih.gov Computational methods can be used to model the self-assembly process of this compound. By simulating a system with many molecules, it is possible to observe how they aggregate and what types of structures they form. These models can predict the geometry and stability of the resulting supramolecular structures, such as micelles, gels, or liquid crystals. mdpi.com Understanding these assembly processes is important for applications in materials science and drug delivery, where the formation of specific nanostructures is often desired. nih.govnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Green and Sustainable Synthetic Routes

The industrial synthesis of N,N-Dimethyl-D-glucamine is evolving to embrace the principles of green chemistry, focusing on renewable feedstocks, catalytic efficiency, and waste reduction. A prominent route begins with the reductive amination of D-glucose with methylamine (B109427) to form N-methyl-D-glucamine (meglumine), followed by a second methylation step.

Key sustainable approaches in its synthesis include:

Renewable Feedstocks: The synthesis is fundamentally green as it starts from D-glucose, which can be sourced from biomass like glucose syrup. google.comjustia.com

Catalytic Hydrogenation: The conversion of the intermediate imine to N-methyl-D-glucamine and the subsequent methylation often employ catalytic hydrogenation over metal catalysts like Raney Nickel or Ni-Cu/TiO2. google.comgoogle.com This method is preferable to using stoichiometric hydride reagents, which generate significant waste. The reaction is typically carried out under hydrogen pressure, ensuring high efficiency and atom economy. justia.com

Solvent and Process Optimization: Research focuses on using aqueous solutions to minimize the reliance on organic solvents. justia.com Furthermore, single-stage processes where all components react simultaneously in one reactor are being developed to improve efficiency and reduce purification steps. google.com The synthesis of N-alkyl-D-glucamine hydrochloride derivatives has also been demonstrated using flow chemistry, a technique known for its enhanced safety, efficiency, and scalability.

A comparison of synthetic parameters highlights the move towards greener methodologies:

| Parameter | Traditional Approach | Green/Sustainable Approach |

| Starting Material | D-glucose, potentially from refined sources | D-glucose from renewable biomass (e.g., glucose syrup) google.com |

| Reducing Agent | Stoichiometric hydrides (e.g., NaBH4) | Catalytic hydrogenation (e.g., H2 over Raney Ni) google.com |

| Solvent | Organic solvents (e.g., methanol) | Aqueous solutions justia.com |

| Process Type | Multi-step batch processes | Single-stage reactions, potential for continuous flow processes |

Exploration of Advanced Catalytic Roles

While the synthesis of N,N-Dimethyl-D-glucamine often requires a catalyst, an exciting future direction is the use of the aminosugar itself as a catalyst or ligand. The inherent chirality and multiple functional groups (tertiary amine, hydroxyl groups) of N,N-Dimethyl-D-glucamine make it a compelling candidate for asymmetric catalysis.

The broader class of aminosugars, particularly D-glucosamine derivatives, has been successfully employed as organocatalysts and ligands in a variety of stereoselective reactions. nih.govresearchgate.net These catalysts have proven effective in:

Aldol (B89426) reactions

Michael additions

Strecker reactions

Asymmetric reduction of imines researchgate.net

The structural features of N,N-Dimethyl-D-glucamine—a chiral backbone derived from glucose and a tertiary amine that can act as a Lewis base—are analogous to those in established aminosugar catalysts. nih.govresearchgate.net Future research is anticipated to focus on harnessing these features, potentially by modifying the hydroxyl groups to fine-tune solubility and steric properties, to create novel, recyclable, and bio-based catalysts for asymmetric chemical transformations. frontiersin.orgnih.gov

Integration into Hybrid Material Systems

The functional groups of N,N-Dimethyl-D-glucamine provide ideal anchor points for immobilization onto solid supports, creating advanced hybrid materials with specialized functions. The precursor, N-methyl-D-glucamine (NMDG), has been successfully integrated into various polymer systems, demonstrating the significant potential for its dimethylated counterpart.

Emerging research in this area includes:

Selective Sorbent Resins: NMDG has been immobilized on poly(vinylbenzyl chloride) beads. acs.org These functionalized resins exhibit high affinity and selectivity for specific metal ions, such as mercury(II), by leveraging the cooperative binding between the tertiary amine and the polyol moieties. acs.org

Water-Soluble Polymers for Membrane Filtration: Novel water-soluble polymers based on NMDG have been synthesized. These polymers can be used in Liquid-Phase Polymer-Based Retention (LPR) techniques, where they selectively chelate target ions in a solution, and the entire polymer-ion complex is then removed by ultrafiltration.

Cryogels and Advanced Gels: Macroporous cryogels containing NMDG groups have been developed. These materials show excellent capabilities for the rapid uptake of water and the removal of contaminants like arsenic and chromium.

These hybrid systems transform the soluble N,N-Dimethyl-D-glucamine into a recoverable and reusable material, enhancing its applicability in large-scale environmental remediation and chemical purification processes.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A comprehensive understanding of how N,N-Dimethyl-D-glucamine and its derivatives interact with other molecules is crucial for designing new applications. The integration of advanced analytical techniques with computational modeling provides a powerful toolkit for elucidating these mechanisms at a molecular level.

Advanced Spectroscopy:

Nuclear Magnetic Resonance (NMR): Multi-dimensional and specialized NMR techniques are vital. For instance, studies on N-methyl-D-glucamine resins have used ¹¹B and ³¹P NMR to probe the specific binding structure of borate (B1201080) complexes, revealing the formation of a 1:1 tetradentate complex. rsc.org Similar studies using ¹H and ¹³C NMR can clarify conformational dynamics and binding sites.

Mass Spectrometry (MS): High-resolution mass spectrometry, including techniques like MALDI-TOF MS and ESI-MS/MS, is essential for characterizing the compound and its complexes. nih.gov MS imaging (MSI) is an emerging tool that could visualize the spatial distribution of these compounds within hybrid materials or biological systems. nih.gov

Computational Modeling:

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational dynamics of N,N-Dimethyl-D-glucamine in solution and predict how it binds to ions or other substrates. Steered Molecular Dynamics (SMD) can be used to investigate the pathways and forces involved in ligand binding and unbinding. mdpi.com

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of the molecule and its complexes, helping to elucidate reaction mechanisms, binding energies, and spectroscopic properties. umn.edu These computational tools are invaluable for rational catalyst design and predicting the selectivity of functionalized materials. nih.gov

The synergy between these experimental and theoretical methods will accelerate the discovery of new functions and the optimization of existing applications for N,N-Dimethyl-D-glucamine Hydrochloride.

Expanding Applications in Non-Biological Chemical Separations and Transformations

Building on its inherent chelating ability, future research will expand the role of N,N-Dimethyl-D-glucamine-based materials in highly selective non-biological separations and as active participants in chemical transformations.

Chemical Separations: The polyol structure combined with the amine group gives N-methyl-D-glucamine and its derivatives a high affinity for specific elements. Resins functionalized with this molecule have demonstrated remarkable selectivity, as detailed in the table below.

| Target Ion | Competing Ions | Key Finding |

| Mercury(II) | Pb(II), Cd(II), Cu(II), Ni(II), Zn(II) | The immobilized glucamine showed high affinity for Hg(II) with no affinity for the other tested cations. acs.org |

| Arsenate(V) | Sulfate (B86663), Chloride | The functionalized resin is far more selective for arsenate than commercially available analogues, especially in high concentrations of competing ions. |

| Borate/Boric Acid | General anions | The resin shows a very high distribution ratio (>10⁶) for boron, forming a stable tetradentate complex. rsc.org |

Future work will likely target other valuable or toxic elements, including rare-earth metals and other oxyanions, by tailoring the material's structure and properties. Dithiocarboxy derivatives of N-alkyl-D-glucamines have also been synthesized and shown to be effective antagonists for cadmium, indicating a broad scope for heavy metal remediation. nih.gov

Chemical Transformations: As discussed in section 8.2, a significant emerging avenue is the use of N,N-Dimethyl-D-glucamine as a chiral organocatalyst. Its bio-based origin and structural features make it an attractive platform for developing catalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical and fine chemical production. nih.govresearchgate.net The goal is to mediate complex chemical reactions, such as carbon-carbon bond formation, with high stereoselectivity, providing a sustainable alternative to many transition-metal catalysts.

Q & A

Q. What are the standard synthesis protocols and characterization techniques for N,N-Dimethyl-D-glucamine Hydrochloride?

Methodological Answer:

- Synthesis : Typically synthesized via quaternization of D-glucamine using methylating agents (e.g., methyl iodide) in a polar solvent, followed by HCl neutralization to form the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures is recommended to achieve ≥98% purity, as validated for analogous dimethylated amine hydrochlorides .

- Characterization :

- Melting Point : Compare observed mp (e.g., 189–194°C for N,N-Dimethylglycine HCl) against literature values to confirm identity .

- NMR : Use H/C NMR to verify dimethylation (δ 2.2–3.0 ppm for N-CH) and glucamine backbone integrity .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Q. How can researchers assess the purity of this compound?

Methodological Answer:

- Titration : Use non-aqueous titration with perchloric acid to quantify free amine content, as per USP standards for amine salts .

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities; ≥98% purity is typical for research-grade material .

- Karl Fischer Titration : Determine residual water content (<0.5% w/w) to ensure hygroscopicity control .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Optimize ESI+ mode (m/z [M+H]) for trace quantification in biological samples, with a LOQ of 10 ng/mL .

- Ion Chromatography : Detect chloride counterions to confirm stoichiometry (1:1 HCl ratio) .

Advanced Research Questions

Q. How can stability studies of this compound in biological matrices be designed?

Methodological Answer:

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. For example, <5% degradation was observed in related hydrochloride salts under similar conditions .

- pH-Dependent Stability : Assess hydrolysis rates in buffers (pH 1–9) at 37°C. Amine hydrochlorides generally exhibit maximal stability at pH 4–6 .

Q. What role does this compound play in enzymatic assays or chemical reactions?

Methodological Answer:

Q. How can solubility limitations of this compound in aqueous solutions be resolved?

Methodological Answer:

Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.